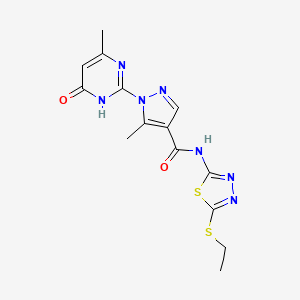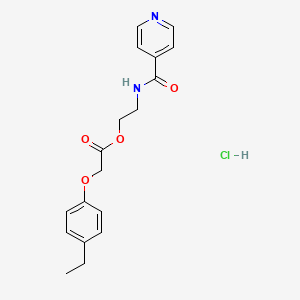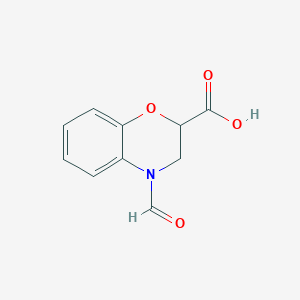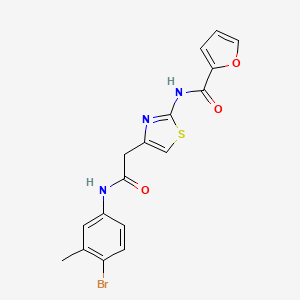![molecular formula C17H14N4O4 B2830355 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide CAS No. 941876-08-0](/img/structure/B2830355.png)
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide” is a compound that belongs to the class of heterocycles incorporating a pyrimidopyrimidine scaffold . These compounds have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .
Synthesis Analysis
The synthesis of this compound involves a Michael addition-type reaction, where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone . This results in the elimination of a dimethylamine molecule and the generation of the non-isolable intermediates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidopyrimidine scaffold . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the reactivity of the substituents attached to the pyrimidopyrimidine skeleton . These include thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis
The molecular formula of this compound is C15H13N3O2S . Its average mass is 299.348 Da and its monoisotopic mass is 299.072845 Da .Wissenschaftliche Forschungsanwendungen
Structural and Thermochemical Studies
A study on the solvates and salt of antibiotic agent, nitrofurantoin, investigated the ability to form molecular complexes with various pyridyl bases and 4-aminobenzamide. These solvates involve interactions between imide N–H and pyridyl–N, showcasing the potential of using co-crystal solvates as an alternative route to prepare anhydrous co-crystals, offering new avenues for expanding solid forms involving active pharmaceutical ingredients (APIs) (Vangala, Chow, & Tan, 2013).
Stabilization of Cis Amide Conformation
Research on N-(pyrimidin-2-yl)pentafluorobenzamide demonstrated its adoption of a cis amide bond in solid state, with conformational equilibrium strongly solvent-dependent. This study provides insight into molecular design, highlighting how specific structural motifs can influence the stability and conformation of pharmaceutical compounds (Forbes, Beatty, & Smith, 2001).
Antimicrobial Activity of Heterocycles
A study focused on the synthesis and evaluation of heterocycles incorporating antipyrine moiety for antimicrobial activity. This highlights the compound's potential as a foundation for developing new antimicrobial agents, demonstrating the importance of structural diversity in drug discovery (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis and Anticancer Activity
Another research area explored the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activity, indicating the compound's role in medicinal chemistry for developing potential cancer therapies. This underscores the compound's versatility and its importance in the search for novel therapeutic agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Improved Drug Absorption
Research on HO-221, a poorly water-soluble drug developed as an anticancer agent, showed that particle size reduction to the submicron region via wet-bead milling significantly improved oral absorption. This study demonstrates the importance of pharmaceutical processing techniques in enhancing the bioavailability of drugs (Kondo et al., 1993).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-4-3-9-20-15(10)18-11(2)14(17(20)23)19-16(22)12-5-7-13(8-6-12)21(24)25/h3-9H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUWLTHGVORBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830274.png)
![Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate](/img/structure/B2830275.png)



![8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2830283.png)

![[2-Fluoro-1-(3-fluorophenyl)ethyl]azanium;chloride](/img/structure/B2830285.png)


![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2830294.png)
